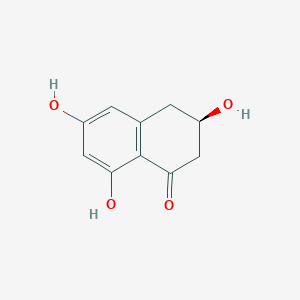(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as scytalone, is a natural compound classified as a naphthalenone derivative. Its molecular formula is with a molecular weight of approximately 194.19 g/mol. Scytalone is characterized by its three hydroxyl groups located at positions 3, 6, and 8 of the naphthalene ring, contributing to its unique chemical properties and biological activities .
- Oxidation: Scytalone can be oxidized to form quinones, which are often more reactive and can participate in further biological interactions.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance solubility and bioavailability.
- Hydrogenation: The double bonds in the naphthalene structure can be hydrogenated to yield saturated derivatives .
Scytalone exhibits several notable biological activities:
- Antifungal Properties: It has been identified as a metabolite in fungi such as Aspergillus fumigatus and Verticillium dahliae, suggesting a role in fungal defense mechanisms .
- Antioxidant Activity: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Cytotoxic Effects: Research indicates that scytalone may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .
The synthesis of (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. Common methods include:
- Starting Material: The synthesis often begins with naphthalene derivatives.
- Hydroxylation: Selective hydroxylation at the 3, 6, and 8 positions can be achieved using specific reagents such as hydrogen peroxide or peracids.
- Purification: The final product is purified through crystallization or chromatography techniques to isolate the desired enantiomer .
Scytalone has several potential applications:
- Pharmaceuticals: Its antifungal and cytotoxic properties make it a candidate for drug development against fungal infections and certain cancers.
- Agriculture: Due to its natural occurrence in fungi, scytalone may be explored as a biopesticide or fungicide.
- Cosmetics: Its antioxidant properties could be beneficial in skincare formulations aimed at reducing oxidative damage .
Interaction studies have revealed that scytalone interacts with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in fungal growth or cancer cell proliferation.
- Receptor Binding: Research suggests potential binding to receptors involved in cell signaling pathways, which could mediate its biological effects .
Similar Compounds
Several compounds share structural similarities with (R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-1(2H)-naphthalenone | Lacks hydroxyl groups at positions 3, 6, and 8 | More hydrophobic; lower polarity |
| (S)-3,6-Dihydroxy-3-methyl-4H-naphthalen-1-one | Contains methyl group; fewer hydroxyls | Altered biological activity |
| (R)-1-hydroxy-2-naphthoic acid | Contains carboxylic acid functionality | Different solubility and reactivity |
These compounds highlight the uniqueness of scytalone due to its specific arrangement of hydroxyl groups and its resultant biological activities. Each compound's distinct properties suggest varying applications in pharmaceuticals and agriculture.








